

Application Notes and Protocols: INY-03-041

Treatment for Maximal Effect

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Compound of Interest

Compound Name: INY-03-041

Cat. No.: B1192912

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For Researchers, Scientists, and Drug Development Professionals

Introduction

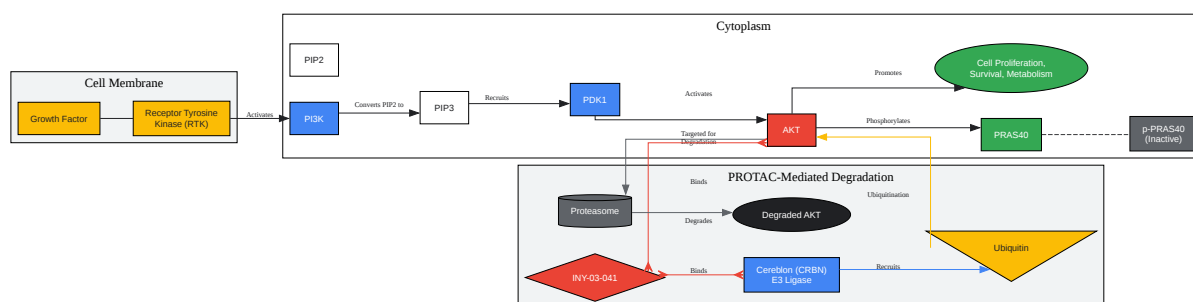
INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). As a pan-AKT degrader, it effectively targets all three isoforms: AKT1, AKT2, and AKT3.[1][2][3][4][5][6] This molecule is composed of an ATP-competitive AKT inhibitor, GDC-0068 (or Ipatasertib), linked to lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3][6] This bifunctional design allows **INY-03-041** to recruit AKT to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, making targeted degradation of AKT a promising therapeutic strategy.[2][3][4][7]

These application notes provide a comprehensive overview of the treatment time and conditions required to achieve the maximum effect of **INY-03-041**, based on preclinical in vitro studies. The provided protocols and data will guide researchers in designing experiments to effectively utilize this AKT degrader.

Mechanism of Action and Signaling Pathway

INY-03-041 operates through a PROTAC-mediated mechanism to induce the degradation of AKT. This process involves the formation of a ternary complex between **INY-03-041**, an AKT

isoform, and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to AKT, marking it for degradation by the 26S proteasome. The degradation of AKT leads to the inhibition of downstream signaling pathways that are critical for cell proliferation, survival, and metabolism.[2][7] A key downstream substrate of AKT is PRAS40; its phosphorylation is a reliable marker of AKT activity.[2][8]



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Caption: Signaling pathway of **INY-03-041** mediated AKT degradation.

Data Presentation: Time-Dependent Effects of INY-03-041

The efficacy of **INY-03-041** is dependent on both concentration and treatment duration. The following tables summarize the quantitative data from in vitro studies in various cancer cell lines.

Table 1: Time-Course of AKT Degradation in MDA-MB-468 Cells

Treatment Time (hours)	INY-03-041 Concentration	Observation
4	250 nM	Partial degradation of all AKT isoforms.[1][2][8]
12	100 - 250 nM	Maximal degradation of all AKT isoforms.[1][2][8][9]
24	250 nM	Progressive loss of AKT abundance.[1][2][8]

Table 2: Sustained Effect of INY-03-041 After Washout

This experiment demonstrates the durability of the pharmacological effect of **INY-03-041**.

Cell Lines	Treatment	Post-Washout Time (hours)	Observation
T47D and MDA-MB-468	250 nM for 12 hours	Up to 96	Sustained AKT degradation and inhibition of pPRAS40. [1][2][3][8][9] No detectable rebound of AKT levels.[2][8][9]

Table 3: Anti-Proliferative Effects of INY-03-041

The anti-proliferative effects were assessed after a longer treatment duration.

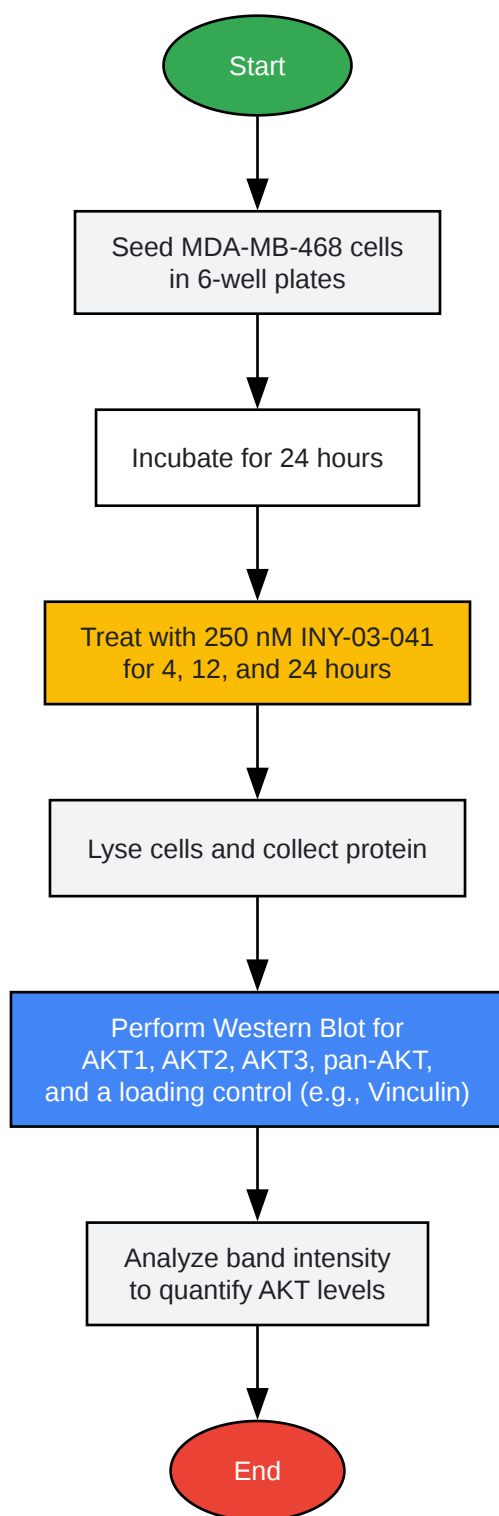
Cell Line	Treatment Time (hours)	INY-03-041 GR50	GDC-0068 GR50	Fold Increase in Potency
ZR-75-1	72	16 nM	229 nM	14-fold[2]
T47D	72	Lower than GDC-0068	-	8- to 14-fold range[8]
LNCaP	72	Lower than GDC-0068	-	8- to 14-fold range[8]
MCF-7	72	Lower than GDC-0068	-	8- to 14-fold range[8]

GR50: The concentration at which the growth rate is 50% of the control.

Experimental Protocols

Protocol 1: Time-Course Analysis of AKT Degradation

This protocol is designed to determine the optimal treatment time for maximal AKT degradation.



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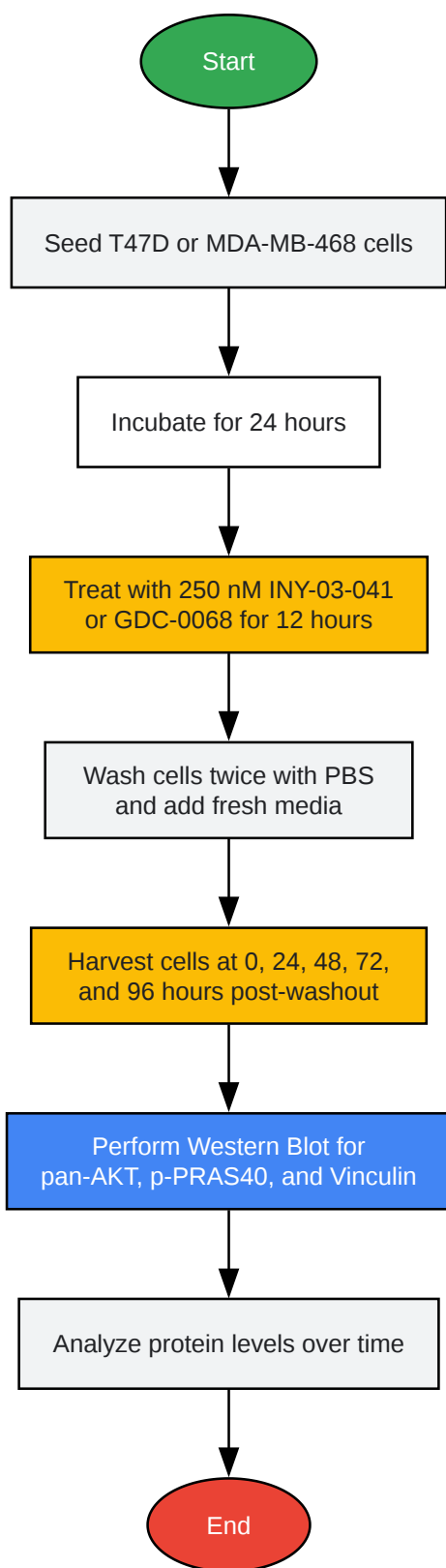
Caption: Workflow for time-course analysis of AKT degradation.

Methodology:

- Cell Culture: Culture MDA-MB-468 cells in appropriate media and conditions until they reach 70-80% confluency.
- Treatment: Treat the cells with 250 nM of **INY-03-041**. Include a DMSO-treated control.
- Time Points: Harvest cells at 0, 4, 12, and 24 hours post-treatment.
- Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin).
 - Incubate with appropriate secondary antibodies.
 - Visualize the protein bands using a chemiluminescence detection system.
- Data Analysis: Quantify the band intensities and normalize the AKT protein levels to the loading control. Compare the AKT levels at different time points to the 0-hour time point.

Protocol 2: Compound Washout Experiment for Sustained Effect

This protocol assesses the duration of AKT degradation after the removal of **INY-03-041**.



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Caption: Workflow for compound washout experiment.

Methodology:

- **Cell Culture and Treatment:** Culture T47D or MDA-MB-468 cells and treat with 250 nM **INY-03-041** or GDC-0068 for 12 hours.
- **Compound Washout:** After 12 hours, aspirate the media, wash the cells twice with sterile phosphate-buffered saline (PBS), and then add fresh, compound-free media.
- **Time Points:** Collect cell lysates at 0, 24, 48, 72, and 96 hours after the washout.
- **Western Blotting:** Perform Western blotting as described in Protocol 1, probing for pan-AKT, phospho-PRAS40 (T246), and a loading control.
- **Data Analysis:** Evaluate the levels of total AKT and phosphorylated PRAS40 at each time point to determine the duration of the drug's effect.

Summary and Recommendations

For achieving maximal degradation of AKT in vitro, a treatment of 12 hours with 100-250 nM **INY-03-041** is recommended.^{[1][2][8][9]} Notably, the effects of **INY-03-041** are highly durable, with sustained AKT degradation and downstream signaling inhibition for up to 96 hours after a 12-hour treatment pulse.^{[1][2][3][8][9]} This prolonged pharmacodynamic effect is a key advantage of this degrader over traditional small molecule inhibitors. For studies investigating the anti-proliferative effects of **INY-03-041**, a longer treatment duration of 72 hours is advised to observe significant differences in cell growth. Researchers should optimize the concentration and treatment time for their specific cell line and experimental goals.

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